4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure
Preparation Methods
The synthesis of 4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack cyclization-formylation of different hydrazones, which are generated from acetophenones and 2-hydrazinylpyridine . The reaction conditions typically involve the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF). Industrial production methods may involve scaling up these laboratory procedures with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of liver alcohol dehydrogenase, it binds to the active site of the enzyme, preventing the oxidation of alcohols to aldehydes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: This compound shares the pyrazole core but lacks the pyridin-2-yl ethyl substituent.
Hydrazine-coupled pyrazoles: These compounds have diverse pharmacological effects, including antileishmanial and antimalarial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11BrN4 |
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Molecular Weight |
267.13 g/mol |
IUPAC Name |
4-bromo-1-(2-pyridin-2-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H11BrN4/c11-9-7-15(14-10(9)12)6-4-8-3-1-2-5-13-8/h1-3,5,7H,4,6H2,(H2,12,14) |
InChI Key |
ZVECIRCYPXJFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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